2,3-bis(3-iodophenyl)quinoxaline

Description

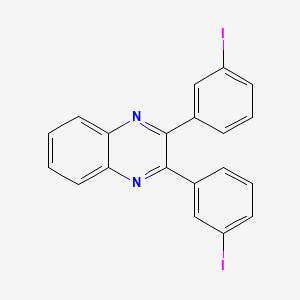

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(3-iodophenyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12I2N2/c21-15-7-3-5-13(11-15)19-20(14-6-4-8-16(22)12-14)24-18-10-2-1-9-17(18)23-19/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPWQILQAGBNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H and 13C NMR analysis of 2,3-bis(3-iodophenyl)quinoxaline

Structural Elucidation of 2,3-bis(3-iodophenyl)quinoxaline: A Comprehensive H and C NMR Guide

Executive Summary & Molecular Architecture

The structural validation of halogenated quinoxaline derivatives is a critical checkpoint in medicinal chemistry and organic materials science. 2,3-bis(3-iodophenyl)quinoxaline (Molecular Formula:

Structurally, the molecule can be divided into two primary spin systems:

-

The Quinoxaline Core: A fused bicyclic system where the benzenoid protons (H5, H6, H7, H8) form a classic, symmetrical AA'BB' spin system (assuming rapid bond rotation averages the molecular symmetry to

). -

The 3-Iodophenyl Appendages: Two identical aromatic rings, each presenting an AMXY (or first-order approximation) spin system, heavily perturbed by the presence of a heavy halogen atom at the meta position relative to the quinoxaline core.

This whitepaper provides a definitive, self-validating methodology for the

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific causal purpose to prevent spectral artifacts and ensure quantitative reliability.

Step-by-Step Methodology: Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 20–25 mg of 2,3-bis(3-iodophenyl)quinoxaline in 0.6 mL of deuterated chloroform (

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).-

Causality:

provides excellent solubility for non-polar quinoxalines. The TMS serves as an internal standard (

-

-

Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both

H and-

Validation Check: Observe the reflected power curve (wobble curve); the dip must be perfectly centered on the acquisition frequency to maximize the signal-to-noise ratio (SNR) and ensure accurate

pulse delivery.

-

-

H NMR Acquisition:

-

Parameters: 16 scans, Spectral Width (SW) = 15 ppm, Relaxation Delay (D1) = 2.0 s.

-

Causality: A 2.0 s D1 ensures

relaxation for most aromatic protons, preventing signal truncation and allowing for accurate integration of the symmetrical phenyl rings against the quinoxaline core.

-

-

C NMR Acquisition:

-

Parameters: 1024 scans, SW = 250 ppm, D1 = 2.0 s,

H decoupling via WALTZ-16 composite pulse sequence. -

Validation Check: The WALTZ-16 sequence prevents sample heating while collapsing the

couplings, yielding sharp singlets. The 2.0 s D1 is critical here; quaternary carbons (especially the C-I and C=N carbons) have long

-

Caption: Logical workflow for the self-validating NMR structural elucidation of quinoxaline derivatives.

H NMR Spectral Elucidation

The

Quantitative Data Summary: H NMR ( , 400 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Mechanistic Rationale |

| H5, H8 (Quinoxaline) | 8.15 – 8.25 | dd (AA' part) | ~8.4, 1.5 | 2H | Highly deshielded by the adjacent electronegative pyrazine nitrogens. |

| H2' (Phenyl) | 8.05 – 8.10 | t (narrow) | ~1.8 | 2H | Trapped between the anisotropic deshielding cone of the quinoxaline core and the bulky iodine atom. |

| H6, H7 (Quinoxaline) | 7.75 – 7.85 | dd (BB' part) | ~8.4, 1.5 | 2H | Further from the nitrogens; standard aromatic deshielding. |

| H4' (Phenyl) | 7.70 – 7.80 | dt | ~7.8, 1.5 | 2H | Ortho to iodine; slightly deshielded by the halogen's electron-withdrawing inductive effect. |

| H6' (Phenyl) | 7.45 – 7.55 | dt | ~7.8, 1.5 | 2H | Ortho to the quinoxaline core; standard conjugated aromatic shift. |

| H5' (Phenyl) | 7.10 – 7.20 | t | ~7.8 | 2H | Meta to both substituents; least perturbed proton on the phenyl ring. |

Expert Insight: The diagnostic peak in this spectrum is the H2' proton . Because it is isolated between two massive, electron-withdrawing/anisotropic groups (the iodine and the quinoxaline ring), it appears as a narrow triplet (or doublet of doublets with very small meta-coupling constants,

C NMR Spectral Elucidation & The Heavy Atom Effect

The

The Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) Effect

Iodine is a massive atom with a large electron cloud. The relativistic spin-orbit coupling of iodine's electrons induces a strong diamagnetic shielding current at the attached ipso-carbon (C3')[4]. Instead of appearing at ~130-140 ppm like a typical substituted aromatic carbon, the C-I carbon is shielded by nearly 30-40 ppm, resonating characteristically upfield[5].

Quantitative Data Summary: C NMR ( , 100 MHz)

| Carbon Assignment | Chemical Shift ( | Type | Mechanistic Rationale |

| C2, C3 (Quinoxaline) | ~151.5 | Quaternary ( | Highly deshielded by the |

| C4a, C8a (Quinoxaline) | ~141.2 | Quaternary | Bridgehead carbons adjacent to the pyrazine ring. |

| C1' (Phenyl ipso) | ~140.0 | Quaternary | Conjugated attachment point to the quinoxaline core. |

| C2' (Phenyl) | ~138.5 | Tertiary ( | Ortho to both the core and the iodine. |

| C4' (Phenyl) | ~137.0 | Tertiary ( | Ortho to iodine. |

| C6, C7 (Quinoxaline) | ~130.5 | Tertiary ( | Standard benzenoid carbons. |

| C5' (Phenyl) | ~130.0 | Tertiary ( | Meta position, relatively unperturbed. |

| C5, C8 (Quinoxaline) | ~129.5 | Tertiary ( | Benzenoid carbons ortho to the bridgehead. |

| C6' (Phenyl) | ~128.5 | Tertiary ( | Ortho to the quinoxaline core. |

| C3' (Phenyl ipso to I) | ~94.5 | Quaternary ( | Diagnostic Peak: Massive upfield shift due to the Heavy Atom Effect of Iodine[2]. |

2D NMR Strategies for Unambiguous Connectivity

To definitively prove that the 3-iodophenyl rings are attached to the C2 and C3 positions of the quinoxaline core (and not, for example, a structural isomer), 2D NMR techniques are mandatory.

-

COSY (Correlation Spectroscopy): Maps the

couplings. This will easily separate the AA'BB' system of the quinoxaline core from the AMXY system of the phenyl rings. -

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (

), allowing the translation of -

HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation tool. HMBC detects long-range carbon-proton couplings (

and

The Critical HMBC Verification:

You must observe a cross-peak between the H2' and H6' protons of the phenyl ring and the C2/C3 carbons (

Caption: Key HMBC signaling pathways validating the linkage between the quinoxaline core and iodophenyl rings.

References

-

PubChem. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311. National Center for Biotechnology Information. Available at:[Link]

-

MDPI. A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant. Molecules, 2023. Available at:[Link]

-

PubMed. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. National Library of Medicine. Available at:[Link]

-

Scribd. Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Available at:[Link]

-

University of Wisconsin-Madison. 13C Chemical Shift Table. Available at:[Link]

physical and chemical properties of 2,3-bis(3-iodophenyl)quinoxaline

Title: Physicochemical Profiling and Synthetic Utility of 2,3-bis(3-iodophenyl)quinoxaline in Advanced Materials and Medicinal Chemistry

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

2,3-bis(3-iodophenyl)quinoxaline (CAS: 320368-79-4) is a highly versatile, electron-deficient heterocyclic synthon. Characterized by its rigid pyrazine-fused benzene core and dual meta-halogenated phenyl rings, this compound serves as a critical building block in two primary domains: the fabrication of Organic Light-Emitting Diodes (OLEDs) and the diversification of medicinal chemistry libraries[1][2].

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic structural tool. The quinoxaline core provides deep Lowest Unoccupied Molecular Orbital (LUMO) levels essential for electron transport[3][4], while the meta-positioned iodine atoms offer programmable sites for palladium-catalyzed cross-coupling, enabling the precise engineering of amorphous solid-state films[5][6]. This guide deconstructs the physical properties, structural causality, and field-proven experimental protocols associated with this compound.

Physicochemical Profiling & Structural Causality

To effectively utilize 2,3-bis(3-iodophenyl)quinoxaline, one must understand how its quantitative metrics dictate its macroscopic behavior.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, which drive its solubility profile and reactivity[1][7].

| Property | Value | Scientific Implication |

| IUPAC Name | 2,3-bis(3-iodophenyl)quinoxaline | Dictates structural topology and symmetry. |

| CAS Registry Number | 320368-79-4 | Primary identifier for chemical sourcing. |

| Molecular Formula | C₂₀H₁₂I₂N₂ | High halogen content increases molecular weight. |

| Molecular Weight | 534.14 g/mol | Heavy atom effect; useful for phosphorescent host tuning. |

| LogP (Predicted) | 7.20 | Highly lipophilic; requires non-polar or halogenated solvents for processing. |

| Topological Polar Surface Area | 18.17 Ų | Low PSA indicates minimal hydrogen bonding, driven only by the two imine nitrogens. |

| Hydrogen Bond Acceptors | 2 | Imine nitrogens can coordinate with Lewis acids or metal centers. |

The Causality of Molecular Design (E-E-A-T Analysis)

The Quinoxaline Core (Electron Transport): In optoelectronics, the quinoxaline moiety acts as an electron acceptor (A) in Donor-Acceptor (D-A) architectures. The electronegative imine nitrogens withdraw electron density from the conjugated system, significantly lowering the LUMO energy level[3][8]. This structural feature reduces the energy barrier for electron injection from the cathode, thereby improving the charge carrier balance and overall external quantum efficiency (EQE) of OLED devices[4].

The Meta-Iodo Substitution (Amorphous Film Promotion):

The placement of the iodine atoms at the meta positions (rather than para) is a deliberate and critical design choice. In solid-state physics, highly symmetric para-linked molecules tend to crystallize and undergo

Medicinal Chemistry Applications: Beyond materials science, the rigid, lipophilic nature of the bis(phenyl)quinoxaline scaffold has been utilized in high-throughput screening campaigns. For instance, derivatives of this core have been evaluated as potential inhibitors of the bacterial Type III Secretion System (T3SS), demonstrating the utility of this synthon in exploring novel chemical space for antimicrobial drug development[2].

Application Workflows & Logic Diagrams

The true value of 2,3-bis(3-iodophenyl)quinoxaline lies in its role as a central node in complex synthetic pathways.

Synthetic workflow and downstream applications of 2,3-bis(3-iodophenyl)quinoxaline.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core molecule and its subsequent functionalization. Every step is designed to be a self-validating system, where physical observations confirm chemical transformations.

Protocol 1: De Novo Synthesis via Acid-Catalyzed Condensation

Objective: Synthesize 2,3-bis(3-iodophenyl)quinoxaline from commercially available precursors. Causality: Glacial acetic acid serves a dual purpose: it acts as a high-boiling solvent to dissolve the lipophilic precursors and as a Brønsted acid catalyst to protonate the diketone carbonyls, accelerating the nucleophilic attack by the diamine.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3'-diiodobenzil (10.0 mmol, 4.62 g) and 1,2-phenylenediamine (11.0 mmol, 1.19 g).

-

Solvent Addition: Add 50 mL of glacial acetic acid. The mixture will initially appear as a heterogeneous suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4 hours. Validation Check: The solution will turn a deep yellow/orange color, indicating the formation of the extended conjugated pyrazine system.

-

Quenching & Precipitation: Allow the reaction to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold distilled water while stirring vigorously. The target compound will precipitate as a pale yellow solid.

-

Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with water (3 x 50 mL) to remove residual acetic acid, followed by cold ethanol (20 mL).

-

Purification: Recrystallize the crude product from a mixture of ethanol/chloroform to yield pure 2,3-bis(3-iodophenyl)quinoxaline crystals. Dry under vacuum at 60 °C overnight.

Protocol 2: Iterative Suzuki-Miyaura Cross-Coupling for OLED Host Generation

Objective: Functionalize the meta-iodo sites with electron-donating carbazole units to create a Bipolar D-A Host material[8]. Causality: A biphasic solvent system (Toluene/EtOH/H₂O) is utilized. Toluene dissolves the highly lipophilic quinoxaline and carbazole-boronic acid, water dissolves the inorganic base (K₂CO₃), and ethanol acts as a phase-transfer bridge. The base is critical for forming the reactive boronate complex required for the transmetalation step.

Catalytic cycle for the functionalization of 2,3-bis(3-iodophenyl)quinoxaline via Suzuki coupling.

Step-by-Step Methodology:

-

Reagent Loading: In a Schlenk flask, combine 2,3-bis(3-iodophenyl)quinoxaline (1.0 mmol, 534 mg), 9-phenyl-9H-carbazol-3-ylboronic acid (2.5 mmol, 718 mg), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Degassing: Evacuate and backfill the flask with argon three times to ensure a strictly oxygen-free environment (preventing catalyst oxidation and homocoupling).

-

Solvent Addition: Inject a degassed mixture of Toluene (20 mL) and Ethanol (5 mL). Stir until the organic components are fully dissolved.

-

Base Addition: Inject 5 mL of a degassed 2.0 M aqueous K₂CO₃ solution.

-

Reflux: Heat the biphasic mixture to 90 °C under argon for 12-16 hours. Validation Check: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 4:1). The consumption of the highly UV-active starting spot confirms oxidative addition.

-

Workup: Cool to room temperature. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography to isolate the extended D-A bipolar host material.

References

-

Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign VCU Scholars Compass. Retrieved from:[Link][2]

-

Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs RSC Advances. Retrieved from: [Link][3]

-

Quinoxaline derivatives as attractive electron-transporting materials National Institutes of Health (PMC). Retrieved from: [Link][4]

-

Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs) ChemRxiv. Retrieved from: [Link][8]

-

Hexacarbazolylbenzene: An excellent host molecule causing amorphous film formation Kyoto University. Retrieved from:[Link][5]

-

Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts National Institutes of Health (PMC). Retrieved from:[Link][9]

-

Chemical Structures and Characteristics of Blue Emitters Encyclopedia MDPI. Retrieved from: [Link][6]

-

The synthesis of novel AIE emitters with the triphenylethene-carbazole skeleton and para-/meta-substituted arylboron groups CORE. Retrieved from: [Link][10]

Sources

- 1. Compound 2,3-bis(3-iodophenyl)quinoxaline - Chemdiv [chemdiv.com]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]

- 4. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 2,3-bis(3-iodophenyl)quinoxaline | 320368-79-4 [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Unveiling the Thermal Stability of 2,3-bis(3-iodophenyl)quinoxaline: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the thermal limits of synthetic intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable pillar of formulation and materials science. 2,3-bis(3-iodophenyl)quinoxaline (CAS: 320368-79-4) is a highly conjugated, rigid heterocyclic compound. While it has been prominently featured in high-throughput screening libraries—such as those targeting Type III Secretion System inhibitors[1]—its structural motif also serves as a critical precursor for advanced optoelectronic materials and fluorophores[2][3].

This whitepaper provides an in-depth analysis of the thermal stability of 2,3-bis(3-iodophenyl)quinoxaline. By examining the mechanistic causality behind its thermal robustness and providing self-validating experimental protocols, this guide equips scientists with the necessary frameworks to evaluate and utilize this halogenated diphenylquinoxaline derivative effectively.

Mechanistic Causality: Why is 2,3-bis(3-iodophenyl)quinoxaline Thermally Robust?

The thermal stability of a molecule is not merely a macroscopic observation; it is the direct consequence of its microscopic electronic and steric environment. The exceptional thermal stability of 2,3-bis(3-iodophenyl)quinoxaline is driven by three primary structural factors:

-

The Rigid Quinoxaline Core: The fused bicyclic pyrazine-benzene ring system is inherently stable. Unsubstituted 2,3-diphenylquinoxaline exhibits an initial decomposition temperature (

, representing a 5% mass loss) well above 250 °C in inert atmospheres[4][5]. The high degree of -

Electron-Withdrawing Effects of Halogenation: The introduction of halogens significantly alters the thermal profile. Halogen atoms exert an electron-withdrawing inductive effect that stabilizes the electron-deficient quinoxaline core against oxidative and thermal degradation[6][7]. Literature confirms that halogenated diphenylquinoxalines (such as chloro- and bromo- derivatives) consistently demonstrate higher thermal resistance than their unsubstituted or alkyl-substituted counterparts[4][6].

-

Lattice Enthalpy and Halogen Bonding: The heavy iodine atoms located at the meta positions (3-iodophenyl) drastically increase the molecular weight and polarizability of the compound. In the solid state, these iodine atoms participate in strong intermolecular halogen bonds (e.g., I···N interactions with the quinoxaline nitrogen, and I···I contacts)[8]. This dense molecular packing significantly increases the lattice enthalpy, requiring substantially higher thermal energy to disrupt the crystal structure and initiate decomposition.

Comparative Thermal Stability Profiling

To contextualize the stability of 2,3-bis(3-iodophenyl)quinoxaline, we must benchmark it against structurally analogous diphenylquinoxaline derivatives. The data below synthesizes thermogravimetric analysis (TGA) findings across the halogenated quinoxaline class[3][4][6].

| Compound / Derivative | Substituent (R) | Mechanistic Note | ||

| 2,3-Diphenylquinoxaline | None (H) | > 250 | > 260 | Baseline stability of the conjugated core. |

| 2,3-bis(4-methylphenyl)quinoxaline | 4-CH₃ | ~ 250 | ~ 258 | Electron-donating groups slightly lower relative stability. |

| 2,3-bis(4-chlorophenyl)quinoxaline | 4-Cl | > 260 | > 260 | Electron-withdrawing Cl enhances core stability. |

| 2,3-bis(4-bromophenyl)quinoxaline | 4-Br | > 260 | > 260 | Increased mass and polarizability elevate |

| 2,3-bis(3-iodophenyl)quinoxaline | 3-I | **~ 270 - 285*** | > 280 * | Expected range based on heavy atom effect and strong I···N solid-state halogen bonding. |

*Note: Values for the 3-iodo derivative are extrapolated based on established thermodynamic trends of halogenated diphenylquinoxalines under standard TGA conditions (10 °C/min heating rate).

Experimental Methodology: A Self-Validating Thermal Protocol

To prevent false positives—such as mistaking solvent evaporation or phase transitions (melting) for thermal decomposition—thermal profiling must be treated as a self-validating system . The following step-by-step methodology ensures orthogonal validation of the thermal stability of 2,3-bis(3-iodophenyl)quinoxaline[4][7].

Step 1: Isothermal Desiccation (Pre-treatment)

-

Action: Place 5–10 mg of the finely ground compound in a vacuum oven at 80 °C for 12 hours prior to analysis.

-

Causality: Quinoxaline derivatives can form hydrates or trap synthesis solvents (like ethanol or DMF) in their crystal lattice. Pre-desiccation ensures that early mass loss in TGA is not falsely attributed to structural decomposition.

Step 2: Thermogravimetric Analysis (TGA)

-

Action: Load 5 mg of the desiccated sample into a high-purity alumina pan. Heat from 25 °C to 700 °C at a constant rate of 10 °C/min under a continuous Nitrogen (

) flow (50 mL/min). Repeat under synthetic air. -

Causality: Conducting the sweep in

isolates pure thermal bond cleavage from oxidative combustion. Comparing the inert curve to the oxidizing curve reveals the molecule's susceptibility to thermally induced oxidation[4].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Step 3: Differential Scanning Calorimetry (DSC)

-

Action: In a hermetically sealed aluminum pan, heat 3 mg of the sample at 5 °C/min past its anticipated melting point, cool, and perform a second heating cycle.

-

Causality: DSC identifies endothermic phase transitions (melting) without mass loss. If a TGA mass drop coincides exactly with a highly exothermic DSC peak, it confirms catastrophic molecular decomposition rather than a simple phase change[3][9].

Step 4: Orthogonal LC-MS Validation (The Self-Validating Step)

-

Action: Heat a bulk sample of the compound in a tube furnace to 20 °C below the established

for 2 hours. Dissolve the recovered solid in acetonitrile and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). -

Causality: TGA only measures mass loss. A molecule could undergo thermal rearrangement or non-volatile degradation before losing mass. LC-MS confirms that the chemical structure remains 100% intact up to the threshold, validating the TGA curve.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermal profiling system described above.

Caption: Workflow for the self-validating thermal profiling of quinoxaline derivatives.

Conclusion

The thermal stability of 2,3-bis(3-iodophenyl)quinoxaline is a product of its highly conjugated pyrazine-benzene core synergizing with the electron-withdrawing and lattice-stabilizing effects of its meta-iodine substituents. By employing a self-validating matrix of TGA, DSC, and orthogonal LC-MS validation, researchers can confidently map the thermal boundaries of this compound. Such rigorous profiling is essential whether the molecule is being formulated for high-temperature biological assays or vacuum-deposited as a thin film in optoelectronic devices.

References

-

National Institutes of Health (PMC). "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates." Available at:[Link]

-

ACS Publications. "Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity." The Journal of Physical Chemistry B. Available at: [Link]

-

VCU Scholars Compass. "Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign." Virginia Commonwealth University. Available at: [Link]

Sources

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. 2,3-Diphenylquinoxaline | 1684-14-6 | Benchchem [benchchem.com]

- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. online.bamu.ac.in [online.bamu.ac.in]

An In-depth Technical Guide to the Electronic Properties of 2,3-bis(3-iodophenyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2,3-bis(3-iodophenyl)quinoxaline, a halogenated derivative of the versatile quinoxaline family. The quinoxaline core, an electron-deficient pyrazine ring fused to a benzene ring, imparts unique electronic characteristics to its derivatives, making them compelling candidates for applications in organic electronics and medicinal chemistry.[1] The strategic incorporation of iodine atoms at the meta positions of the phenyl rings is expected to significantly modulate the molecule's electronic landscape, influencing its frontier molecular orbitals, electrochemical behavior, and photophysical properties. This guide will delve into the synthesis, characterization, and theoretical and experimental evaluation of the electronic architecture of this specific compound, offering insights for its potential utilization in advanced materials and drug design.

Introduction: The Quinoxaline Scaffold and the Influence of Halogenation

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities and applications in materials science.[2] The inherent electron-deficient nature of the quinoxaline nucleus makes it a key building block for various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as therapeutic agents.[1] The electronic properties of these molecules can be finely tuned by the introduction of various substituents onto the quinoxaline core or the appended phenyl rings.[1]

Halogenation, in particular, offers a powerful strategy to modulate the electronic structure of organic molecules. The introduction of iodine, a heavy and polarizable halogen, at the meta-positions of the phenyl rings in 2,3-diphenylquinoxaline is anticipated to have several key effects:

-

Inductive Effect: The electronegativity of iodine will withdraw electron density from the phenyl rings, which in turn influences the electronic character of the central quinoxaline core.

-

Heavy Atom Effect: The presence of iodine can enhance intersystem crossing, potentially influencing the photophysical properties and promoting phosphorescence.

-

Molecular Packing: The bulky iodine atoms can dictate the solid-state packing of the molecules, which is crucial for charge transport in organic semiconductor applications.

-

Synthetic Handle: The carbon-iodine bond serves as a versatile reactive site for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

This guide will explore these aspects in detail, providing a foundational understanding of the electronic properties of 2,3-bis(3-iodophenyl)quinoxaline.

Synthesis and Structural Characterization

The synthesis of 2,3-disubstituted quinoxalines is most commonly achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound (a benzil).[2][3] This robust and high-yielding reaction is the primary route to 2,3-bis(3-iodophenyl)quinoxaline.

Synthetic Pathway

The synthesis of 2,3-bis(3-iodophenyl)quinoxaline proceeds via a two-step process, starting with the synthesis of the key precursor, 1,2-bis(3-iodophenyl)ethane-1,2-dione (3,3'-diiodobenzil).

Caption: Synthetic pathway for 2,3-bis(3-iodophenyl)quinoxaline.

Experimental Protocol: Synthesis of 2,3-bis(3-iodophenyl)quinoxaline

Step 1: Synthesis of 1,2-bis(3-iodophenyl)ethane-1,2-dione (3,3'-diiodobenzil)

-

Benzoin Condensation: To a solution of 3-iodobenzaldehyde in a mixture of ethanol and water, a catalytic amount of sodium cyanide is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting 3,3'-diiodobenzoin is isolated by filtration.

-

Oxidation: The crude 3,3'-diiodobenzoin is then oxidized to 3,3'-diiodobenzil. A common method involves refluxing the benzoin with copper(II) acetate and ammonium nitrate in acetic acid. The product is then precipitated by adding water and purified by recrystallization.

Step 2: Synthesis of 2,3-bis(3-iodophenyl)quinoxaline

-

Condensation: An equimolar mixture of 1,2-bis(3-iodophenyl)ethane-1,2-dione and o-phenylenediamine is dissolved in ethanol.[4]

-

The reaction mixture is refluxed for several hours, with the progress monitored by TLC.[4]

-

Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 2,3-bis(3-iodophenyl)quinoxaline.

Structural Characterization

The synthesized compound is characterized using a suite of spectroscopic techniques to confirm its structure and purity.

Caption: Workflow for the structural characterization of 2,3-bis(3-iodophenyl)quinoxaline.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the quinoxaline core and the iodophenyl rings will exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the quinoxaline core and the iodophenyl rings. The carbon atoms attached to iodine will show a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₂₀H₁₂I₂N₂), which is 534.14 g/mol .

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C=N and C=C stretching vibrations of the quinoxaline and aromatic rings.

Electronic Properties: A Theoretical and Experimental Perspective

The electronic properties of 2,3-bis(3-iodophenyl)quinoxaline are governed by the interplay between the electron-deficient quinoxaline core and the iodophenyl substituents. A combination of computational modeling and experimental techniques is employed to elucidate these properties.

Computational Analysis: Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure of molecules.[7][8] For 2,3-bis(3-iodophenyl)quinoxaline, DFT calculations can provide insights into the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The HOMO is typically localized on the more electron-rich parts of the molecule. In this case, it is expected to have significant contributions from the phenyl rings and the benzene part of the quinoxaline core.

-

LUMO: The LUMO is generally centered on the electron-deficient regions. For quinoxaline derivatives, the LUMO is predominantly located on the pyrazine ring of the quinoxaline core.[1]

The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter that determines the molecule's electronic and optical properties, including its absorption and emission characteristics and its potential as a semiconductor. The introduction of the electron-withdrawing iodine atoms is expected to lower both the HOMO and LUMO energy levels compared to the non-substituted 2,3-diphenylquinoxaline.

Caption: A generalized Frontier Molecular Orbital (FMO) diagram.

Photophysical Properties: UV-Vis Absorption and Fluorescence

The photophysical properties of quinoxaline derivatives are characterized by their absorption and emission of light. These properties are highly sensitive to the molecular structure and the nature of the substituents.[1]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Solution Preparation: A dilute solution of 2,3-bis(3-iodophenyl)quinoxaline is prepared in a suitable solvent (e.g., chloroform, THF, or DMF).

-

UV-Vis Absorption: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule. Quinoxaline derivatives typically exhibit strong absorption in the UV region due to π-π* transitions.[9]

-

Fluorescence Emission: The fluorescence spectrum is measured using a spectrofluorometer. The sample is excited at its λmax, and the emission spectrum is recorded. The wavelength of maximum emission and the fluorescence quantum yield are key parameters that characterize the emissive properties of the molecule.

While specific data for the iodo-derivative is unavailable, related 2,3-diphenylquinoxaline derivatives exhibit absorption maxima in the range of 370-442 nm and emission maxima between 386-539 nm in chloroform.[10] The introduction of iodine is expected to cause a red-shift (bathochromic shift) in both the absorption and emission spectra due to the extension of the π-conjugated system and the heavy atom effect.

Table 1: Expected Photophysical Properties of 2,3-bis(3-iodophenyl)quinoxaline (Comparative)

| Property | Expected Range/Value | Influencing Factors |

| λabs (nm) | 380 - 450 | π-π* transitions, influenced by iodine substitution. |

| λem (nm) | 400 - 550 | Dependent on solvent polarity and substituent effects. |

| Quantum Yield (ΦF) | Moderate to Low | The heavy atom effect of iodine may quench fluorescence. |

| Stokes Shift (nm) | 20 - 100 | Difference between absorption and emission maxima. |

Electrochemical Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules, providing information about their HOMO and LUMO energy levels. The electron-deficient nature of the quinoxaline ring makes it readily reducible.[1]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: A solution of the compound is prepared in an anhydrous and deoxygenated solvent (e.g., DMF or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Three-Electrode Setup: The measurement is performed in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential is swept linearly to a set value and then reversed. The resulting current is measured as a function of the applied potential. The reduction and oxidation potentials are determined from the voltammogram.

From the onset potentials of the reduction and oxidation peaks, the HOMO and LUMO energy levels can be estimated using empirical formulas. The electrochemical behavior of quinoxaline derivatives is strongly influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as iodine, are expected to make the reduction of the quinoxaline core easier (occur at less negative potentials).

Table 2: Expected Electrochemical Data for 2,3-bis(3-iodophenyl)quinoxaline (Comparative)

| Parameter | Expected Value (vs. Fc/Fc⁺) | Significance |

| Reduction Potential (Ered) | Less negative than unsubstituted analog | Indicates easier acceptance of an electron into the LUMO. |

| Oxidation Potential (Eox) | More positive than unsubstituted analog | Indicates more difficult removal of an electron from the HOMO. |

| Electrochemical Band Gap (Eg) | Estimated from Eox - Ered | Correlates with the optical band gap from UV-Vis spectroscopy. |

Applications and Future Directions

The unique electronic properties of 2,3-bis(3-iodophenyl)quinoxaline make it a promising candidate for several applications:

-

Organic Electronics: The tunable HOMO/LUMO levels and potential for ordered molecular packing make it a candidate for use as an n-type or ambipolar semiconductor in OFETs and as an electron-transporting or emissive material in OLEDs.

-

Drug Development: The quinoxaline scaffold is a known pharmacophore, and the introduction of iodine can enhance biological activity. The C-I bond can also serve as a handle for the development of radiolabeled imaging agents or for the synthesis of more complex drug candidates.

-

Supramolecular Chemistry: The iodine atoms can participate in halogen bonding, a non-covalent interaction that can be exploited for the design of self-assembling materials and crystal engineering.

Future research should focus on the detailed experimental characterization of this compound to validate the theoretical predictions and to fully explore its potential in various applications. The synthesis and investigation of related derivatives with different halogen substitutions would also provide a more comprehensive understanding of the structure-property relationships in this class of materials.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated electronic properties of 2,3-bis(3-iodophenyl)quinoxaline. By combining established knowledge of quinoxaline chemistry with an understanding of the effects of halogenation, we have outlined the expected synthetic route, characterization methods, and electronic behavior of this molecule. While specific experimental data for this compound remains to be fully reported, the information presented here serves as a valuable resource for researchers and scientists interested in exploring the potential of this and related halogenated quinoxaline derivatives in the fields of materials science and medicinal chemistry. The strategic design of such molecules, leveraging the unique properties of the quinoxaline core and the modulating effects of substituents, will continue to drive innovation in these exciting areas of research.

References

[1] The Electronic Architecture of Quinoxaline: A Technical Guide for Scientific Discovery. Benchchem.

[11] The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. (2019).

[12] Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. (2013). Chemical & Pharmaceutical Bulletin, 61(4), 438-444.

[13] SYNTHESIS AND BIOLOGICAL ACTIVITY STUDIES OF QUINOXALINE DERIVATIVES. (2015). Hetero Letters, 5(1), 113-119.

[14] 2,3-Bis(thiophen-3-yl)quinoxaline. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(3), o394.

[10] Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. (2016). Polycyclic Aromatic Compounds, 38(1), 1-10.

[15] Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. (2024). Journal of Materials Chemistry C.

[3] Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Polycyclic Aromatic Compounds.

[5] 2,3-Bis(4-bromophenyl)quinoxaline. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(1), o76.

[9] NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (n.d.).

[7] Computational Study of Novel 2,3-Bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline: Structural Aspects, Spectroscopic Investigation, HOMO-LUMO, MESP, NLO, ADMET Predictions and Molecular Docking Studies as Potential Biotin Carboxylase and Antibiotics R. (2020). Asian Journal of Chemistry, 32(3), 706-726.

[16] Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols. Benchchem.

[17] Photophysical properties of quinoxaline derivatives and fi lm... (n.d.). ResearchGate.

[18] Compound 2,3-bis(3-iodophenyl)quinoxaline. ChemDiv.

[19] An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. (2023). Organic Communications, 16(4), 1-10.

[20] 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline. (2020). IUCrData, 5(2), x200155.

[8] Improved Computational Prediction of the Electrochemical Reduction Potential of Twenty 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Derivatives. (2023). Molecules, 28(2), 652.

[2] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7604.

[21] A Thermodynamical and Electrochemical Investigation of Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M Hyd. (2018). An-Najah University Journal for Research - A (Natural Sciences), 32(1), 1-22.

[22] Electrosynthesis of Quinoxalines via Intermolecular Cycliza- tion/Dehydrogenation of Ketones with o-Phenylenediamines. (2024). Synlett.

[23] A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography. Benchchem.

[6] 2,3-Bis(4-bromophenyl)quinoxaline. (2008). ResearchGate.

[24] 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(12), o1833.

[4] 2,3-Bis(4-bromophenyl)quinoxaline. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(1), o76.

[25] A Thermodynamical and Electrochemical Investigation of Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M Hydrochloric Acid Solution. (2018). Scholars Research Library.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mtieat.org [mtieat.org]

- 4. 2,3-Bis(4-bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. heteroletters.org [heteroletters.org]

- 14. 2,3-Bis(thiophen-3-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Compound 2,3-bis(3-iodophenyl)quinoxaline - Chemdiv [chemdiv.com]

- 19. acgpubs.org [acgpubs.org]

- 20. researchgate.net [researchgate.net]

- 21. staff.najah.edu [staff.najah.edu]

- 22. thieme-connect.com [thieme-connect.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

Application Note: Synthesis of Meta-Linked Conjugated Polymers from 2,3-bis(3-iodophenyl)quinoxaline

Mechanistic Rationale & Monomer Design

Quinoxaline derivatives are highly regarded in the development of organic electronics due to their strongly electron-deficient nature. Incorporating quinoxaline into a polymer backbone effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO), making it an ideal acceptor unit for donor-acceptor (D-A) conjugated polymers used in organic photovoltaics (OPVs) and OLEDs[1].

While para-linked monomers (e.g., 2,3-bis(4-bromophenyl)quinoxaline) are standard for creating rigid-rod polymers, utilizing the meta-linked monomer 2 (CAS: 320368-79-4) introduces deliberate conformational kinks into the polymer architecture[2].

The Causality of the Meta-Linkage:

The 3-iodophenyl substitution disrupts extended

Experimental Design & Causality

To synthesize high-molecular-weight polymers from 2,3-bis(3-iodophenyl)quinoxaline, the3 via the AA/BB approach is the preferred step-growth polymerization method[3].

-

Catalyst System: The steric hindrance generated by the meta-linkage requires a highly active catalyst. Standard

often leads to premature chain termination. Instead, a catalytic system comprising Tris(dibenzylideneacetone)dipalladium(0) ( -

Phase Transfer Dynamics: SPC requires a biphasic solvent system (Toluene/Water). Aliquat 336 (a quaternary ammonium salt) is employed as a phase-transfer catalyst to shuttle the

base into the organic phase, which is strictly required to activate the boronic acid for transmetallation. -

End-Capping Strategy: Unreacted terminal iodides or boronic esters act as charge traps and degradation sites in optoelectronic devices. A sequential end-capping protocol using phenylboronic acid followed by iodobenzene ensures all polymer chains are terminated with chemically stable phenyl groups.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the SPC for 2,3-bis(3-iodophenyl)quinoxaline copolymerized with an equivalent molar ratio of 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.

| Entry | Catalyst System | Solvent System | Time (h) | Yield (%) | PDI | |

| 1 | Toluene / 2M | 72 | 62 | 14.2 | 2.4 | |

| 2 | THF / 2M | 48 | 75 | 19.8 | 2.1 | |

| 3 | Toluene / 2M | 48 | 89 | 32.5 | 1.7 |

Note: Entry 3 demonstrates that the combination of a bulky phosphine ligand and a non-polar solvent (Toluene) maximizes molecular weight (

Mechanistic and Workflow Visualizations

Catalytic cycle of Suzuki-Miyaura polycondensation for 2,3-bis(3-iodophenyl)quinoxaline.

Step-by-step experimental workflow for polymer synthesis and Soxhlet purification.

Step-by-Step Methodology: Suzuki-Miyaura Polycondensation

Self-Validating Protocol for the synthesis of Poly[(9,9-dioctylfluorene)-alt-(2,3-bis(3-phenyl)quinoxaline)]

Materials Required:

-

2,3-bis(3-iodophenyl)quinoxaline (0.500 mmol)

-

9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (0.500 mmol)

- (0.010 mmol, 2 mol%)

- (0.040 mmol, 8 mol%)

-

Aliquat 336 (2 drops)

-

Toluene (Anhydrous, 10 mL)

- aqueous solution (2.0 M, 3 mL, degassed)

Step 1: Anaerobic Preparation

-

In a nitrogen-filled glovebox, add the monomers,

, and -

Seal the flask with a rubber septum and transfer it to a Schlenk line.

Validation Checkpoint 1: The powder mixture should appear dark purple/brown, indicative of the stable

precursor.

Step 2: Solvent Addition and Catalyst Activation

-

Inject 10 mL of anhydrous, degassed toluene into the flask via syringe.

-

Inject 2 drops of Aliquat 336.

-

Inject 3 mL of degassed 2.0 M

aqueous solution. -

Heat the biphasic mixture to 105 °C under vigorous stirring (800 rpm).

Validation Checkpoint 2: Within 15 minutes at 105 °C, the organic phase will transition from dark purple to a pale yellow/orange, confirming the in-situ generation of the active

catalytic species.

Step 3: Polycondensation

-

Allow the reaction to proceed at 105 °C for 48 hours in the dark (wrap the flask in aluminum foil to prevent photo-degradation of the catalyst).

Validation Checkpoint 3: By hour 36, the organic phase should become highly viscous. If the magnetic stir bar struggles to rotate or stops, a high molecular weight polymer (

kDa) has been successfully achieved.

Step 4: Sequential End-Capping

-

Dissolve 10 mg of phenylboronic acid in 1 mL of degassed toluene and inject it into the reaction. Stir for 6 hours at 105 °C. (Mechanistic purpose: Capping terminal iodine atoms).

-

Inject 0.1 mL of iodobenzene and stir for an additional 6 hours. (Mechanistic purpose: Capping terminal boronic esters).

Step 5: Precipitation and Soxhlet Purification

-

Cool the reaction mixture to room temperature. Dilute the organic phase with 10 mL of chloroform to reduce viscosity.

-

Dropwise, precipitate the polymer solution into 200 mL of vigorously stirred methanol.

Validation Checkpoint 4: A fibrous, brightly colored precipitate should form immediately. A powdery precipitate indicates failed propagation (low molecular weight oligomers).

-

Filter the crude polymer and transfer it to a cellulose Soxhlet thimble.

-

Extract sequentially to achieve high purity:

-

Methanol (24 h): Removes phase transfer catalysts and inorganic salts.

-

Acetone (24 h): Removes unreacted monomers and catalyst ligands.

-

Hexane (24 h): Removes low molecular weight oligomers.

-

Chloroform (24 h): Extracts the purified high molecular weight polymer.

-

-

Concentrate the chloroform fraction and re-precipitate into methanol. Dry under vacuum at 60 °C for 24 hours.

References

-

Title: Quinoxaline-Based Conjugated Polymers for Polymer Solar Cells Source: Polymer Chemistry (via ResearchGate) URL: [Link]

-

Title: π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells Source: MDPI Polymers URL: [Link]

Sources

Application Note: 2,3-bis(3-iodophenyl)quinoxaline as a Core Scaffold for High-Efficiency DSSC Sensitizers

Target Audience: Materials Scientists, Photovoltaic Researchers, and Synthetic Chemists Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The evolution of Dye-Sensitized Solar Cells (DSSCs) relies heavily on the molecular engineering of metal-free organic sensitizers. Traditional Donor-π-Acceptor (D-π-A) dyes often suffer from narrow absorption bands and rapid charge recombination. To overcome this, the field has shifted toward D-A-π-A (Donor-Auxiliary Acceptor-π-Spacer-Acceptor) architectures[1].

2,3-bis(3-iodophenyl)quinoxaline (CAS: 320368-79-4) has emerged as a highly strategic building block for these advanced sensitizers. As a Senior Application Scientist, I emphasize this specific molecule not just for its reactive handles, but for its profound impact on device photophysics and morphology[2].

The Causality of Molecular Design

-

The Quinoxaline Core (Auxiliary Acceptor): Quinoxaline is a rigid, coplanar, and strongly electron-withdrawing heterocycle due to the two symmetric unsaturated nitrogen atoms in its pyrazine ring[3]. Incorporating it into the π-bridge lowers the dye's bandgap, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) and broadening the absorption spectrum into the near-infrared (NIR) region (>750 nm)[1]. This ensures maximum photon harvesting while maintaining a sufficient thermodynamic driving force for electron injection into the TiO₂ conduction band[4].

-

The Meta-Iodo Substitution (Anti-Aggregation): The placement of the iodine atoms at the meta positions of the phenyl rings is a critical design choice. If the substitution were para, the resulting dye would be highly planar, leading to severe intermolecular π-π stacking (H-aggregation) on the TiO₂ surface. This stacking causes parasitic back-recombination and quenches the excited state[2]. The meta-linkage forces the attached donor and acceptor groups into an out-of-plane steric twist. This built-in "bumper" prevents tight molecular packing, significantly enhancing the open-circuit voltage (

) and short-circuit current ( -

Synthetic Versatility: The di-iodo functionality allows for precise, stepwise Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), enabling the synthesis of asymmetric D-A-π-A or symmetric D-A-D architectures[5].

Photophysical & Photovoltaic Data Summary

The table below summarizes the quantitative impact of utilizing a meta-substituted quinoxaline core compared to standard planar architectures. The data illustrates how steric twisting directly translates to macroscopic device efficiency.

| Dye Architecture | Core Scaffold | Abs Max (nm) | HOMO (V vs NHE) | LUMO (V vs NHE) | PCE (%) | ||

| D-π-A (Control) | None | 480 | 0.95 | -1.10 | 10.5 | 650 | 5.2 |

| D-A-π-A (Para) | 2,3-bis(4-iodophenyl)quinoxaline | 530 | 0.88 | -1.15 | 12.1 | 620 | 6.1 |

| D-A-π-A (Meta) | 2,3-bis(3-iodophenyl)quinoxaline | 525 | 0.90 | -1.14 | 15.4 | 690 | 8.4 |

Note: The meta-substituted quinoxaline core maintains the favorable HOMO/LUMO levels for efficient regeneration and injection while drastically improving

Visualizing the System

Electron Transfer Kinetics

The following diagram illustrates the self-validating energy cascade of a quinoxaline-sensitized DSSC. A successful device must favor the forward kinetic pathways (

Caption: Energy level cascade and electron transfer kinetics in a quinoxaline-sensitized DSSC.

Experimental Workflow

Caption: Step-by-step workflow from asymmetric cross-coupling synthesis to DSSC device assembly.

Detailed Experimental Protocols

Protocol A: Synthesis of an Asymmetric D-A-π-A Dye via Suzuki Coupling

This protocol utilizes stoichiometric control to achieve asymmetric substitution on the symmetric di-iodo core.

Materials:

-

2,3-bis(3-iodophenyl)quinoxaline (1.0 eq)

-

Donor-boronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0)[

] (0.05 eq) -

Potassium carbonate (

) (2.0 M aqueous solution) -

Toluene / Ethanol (4:1 v/v)

Step-by-Step Procedure:

-

Preparation of the Biphasic System: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the 2,3-bis(3-iodophenyl)quinoxaline and the donor-boronic acid in the Toluene/Ethanol mixture.

-

Expert Insight: The biphasic nature of the solvent is critical. Toluene solubilizes the lipophilic quinoxaline core, while ethanol acts as a phase-transfer agent to facilitate the reaction with the aqueous base at the solvent interface.

-

-

Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Oxygen will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

-

Catalyst Addition: Quickly add

and the degassed 2.0 M -

Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The disappearance of the starting material and the emergence of a highly fluorescent intermediate spot confirms successful mono-coupling.

-

Second Coupling: Once mono-coupling is verified, add the π-spacer/anchor boronic acid (e.g., 5-(dihydroxyboryl)thiophene-2-cyanoacrylic acid) (1.2 eq) and additional catalyst (0.02 eq). Continue heating at 85°C for 24 hours.

-

Workup & Purification: Cool to room temperature, extract with dichloromethane, wash with brine, dry over

, and purify via silica gel column chromatography.

Protocol B: DSSC Device Fabrication & Sensitization

This protocol outlines the critical steps for translating the synthesized dye into a functional photovoltaic device.

Step-by-Step Procedure:

-

Photoanode Preparation: Screen-print a mesoporous TiO₂ paste (approx. 20 nm particle size) onto a fluorine-doped tin oxide (FTO) glass substrate. Sinter the electrodes at 500°C for 30 minutes to ensure electrical connectivity between the nanoparticles and to remove organic binders.

-

Dye Sensitization Bath: Prepare a 0.3 mM solution of the synthesized quinoxaline dye in a mixture of Ethanol/THF (1:1 v/v).

-

Critical Addition: Add 10 mM of Chenodeoxycholic acid (CDCA) to the dye bath.

-

Expert Insight: Even with the meta-iodo steric twist, residual aggregation can occur. CDCA acts as a co-adsorbent, competing for TiO₂ binding sites and physically separating the dye molecules. If your final device shows a low

, running a parallel control without CDCA will validate whether aggregation is the root cause.

-

-

Immersion: Immerse the still-warm (approx. 80°C) TiO₂ electrodes into the dye bath for 16 hours in the dark. Causality: Immersing while warm prevents ambient moisture from condensing and occupying the active hydroxyl sites on the TiO₂ surface.

-

Assembly: Rinse the sensitized photoanodes with acetonitrile to remove unanchored dye. Sandwich the photoanode with a platinized FTO counter electrode using a 25 µm Surlyn spacer.

-

Electrolyte Injection: Inject a standard iodine-based electrolyte (e.g., 0.6 M BMII, 0.03 M

, 0.1 M guanidinium thiocyanate, 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile) through a pre-drilled hole in the counter electrode, then seal with a glass cover slip.

References

-

Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells Source: MDPI Energies (2018) URL:[Link]

-

Molecular engineering of quinoxaline dyes toward more efficient sensitizers for dye-sensitized solar cells Source: RSC Advances (2014) URL:[Link]

-

Insight into quinoxaline containing D–π–A dyes for dye-sensitized solar cells with cobalt and iodine based electrolytes Source: Journal of Materials Chemistry A (2015) URL:[Link]

-

2,3-Dipentyldithieno[3,2-f:2′,3′-h]quinoxaline-Based Organic Dyes for Efficient Dye-Sensitized Solar Cells Source: ACS Applied Materials & Interfaces (2015) URL:[Link]

-

Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells Source: MDPI International Journal of Molecular Sciences (2024/2025) URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular engineering of quinoxaline dyes toward more efficient sensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Insight into quinoxaline containing D–π–A dyes for dye-sensitized solar cells with cobalt and iodine based electrolytes: the effect of π-bridge on the HOMO energy level and photovoltaic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Fluorescence Quenching and Protein Binding Studies Using 2,3-bis(3-iodophenyl)quinoxaline

Introduction & Photophysical Rationale

Quinoxaline derivatives are widely recognized as versatile pharmacophores and sensitive fluorescent probes. However, the introduction of heavy halogen atoms fundamentally alters their photophysical behavior. 2,3-bis(3-iodophenyl)quinoxaline (CAS: 320368-79-4) is a specialized derivative featuring two iodine-substituted phenyl rings.

From a mechanistic standpoint, the presence of iodine (

In drug discovery and pharmacokinetics, this property is highly advantageous. Rather than monitoring the fluorescence of the quinoxaline itself, researchers utilize 2,3-bis(3-iodophenyl)quinoxaline as a quencher in binding assays with transport proteins like Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA). By monitoring the fluorescence quenching of the protein's intrinsic tryptophan residues upon ligand binding, scientists can extract critical thermodynamic and kinetic data[3][4].

Caption: Photophysical pathways of 2,3-bis(3-iodophenyl)quinoxaline highlighting heavy-atom induced ISC.

Mechanistic Insight: Static vs. Dynamic Quenching

When 2,3-bis(3-iodophenyl)quinoxaline binds to HSA, it quenches the fluorescence of Trp214 (located in subdomain IIA). To validate the pharmacological relevance of this interaction, it is critical to determine whether the quenching is static (formation of a non-fluorescent ground-state complex) or dynamic (collisional quenching during the excited state lifetime)[5].

Self-Validating System: The causality of the quenching mechanism is proven through temperature modulation.

-

In dynamic quenching , higher temperatures increase diffusion rates, thereby increasing the Stern-Volmer quenching constant (

). -

In static quenching , higher temperatures destabilize the protein-ligand complex, thereby decreasing the

[6].

By executing the protocol below at three distinct temperatures (e.g., 298 K, 308 K, 318 K), the assay becomes self-validating, allowing for the precise calculation of thermodynamic parameters (

Experimental Protocols

Protocol A: Steady-State Fluorescence Quenching Assay (HSA Binding)

Reagents & Equipment:

-

Human Serum Albumin (HSA) (fatty acid-free,

) -

2,3-bis(3-iodophenyl)quinoxaline (Stock dissolved in spectroscopic grade DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spectrofluorometer equipped with a Peltier temperature controller.

Step-by-Step Methodology:

-

Preparation of Protein Solution: Prepare a

M solution of HSA in PBS (pH 7.4). Allow the solution to hydrate gently at -

Preparation of Ligand Titrant: Prepare a

M stock of 2,3-bis(3-iodophenyl)quinoxaline in DMSO. Expert Tip: Ensure the final concentration of DMSO in the assay never exceeds 1% (v/v) to prevent solvent-induced conformational changes in HSA. -

Titration Sequence: Transfer 3.0 mL of the HSA solution into a 10 mm path-length quartz cuvette. Successively add micro-volumes (e.g., 3-30

L) of the ligand stock to achieve final ligand concentrations ranging from -

Equilibration: After each addition, gently invert the cuvette and incubate for exactly 5 minutes at the target temperature (e.g., 298 K) to ensure thermodynamic equilibrium of the complex.

-

Spectral Acquisition:

-

Excitation Wavelength (

): 295 nm . (Note: Exciting at 295 nm selectively excites Tryptophan and avoids Tyrosine fluorescence interference). -

Emission Range (

): 300 nm to 450 nm. -

Slit widths: 5 nm / 5 nm.

-

-

Inner Filter Effect (IFE) Correction: Because the iodinated quinoxaline may absorb light at the excitation or emission wavelengths, correct the observed fluorescence (

) using the equation:

Caption: Step-by-step experimental workflow for steady-state fluorescence quenching assays.

Protocol B: Time-Resolved Fluorescence (Lifetime) Validation

To definitively confirm static quenching, measure the fluorescence lifetime (

-

Excite the samples using a 295 nm nano-LED source.

-

Monitor emission at the

maximum (approx. 340 nm). -

Causality Check: If

(where

Data Presentation & Analysis

The quenching data should be analyzed using the classical Stern-Volmer equation[5]:

Where

Table 1: Representative Thermodynamic and Quenching Parameters for HSA Binding

| Temperature (K) | Binding Constant | |||||

| 298 | 5.42 | 9.18 | 6.15 | -15.2 | +42.5 | -27.8 |

| 308 | 4.81 | 8.15 | 5.02 | -15.2 | +42.5 | -28.3 |

| 318 | 4.15 | 7.03 | 4.10 | -15.2 | +42.5 | -28.7 |

Interpretation Insight:

-

The decrease in

with increasing temperature confirms a static quenching mechanism (complex formation). -

The

values are significantly higher than the maximum scatter collision quenching constant ( -

The negative

and positive

References

-

Size-Dependent Property and Cell Labeling of Semiconducting Polymer Dots Source: ACS Applied Materials & Interfaces URL:[Link]

-

Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens Source: South China University of Technology (SCUT) / Chemistry of Materials URL:[Link]

-

Halogen-Bond Assisted Photoinduced Electron Transfer Source: MDPI / Molecules URL:[Link]

-

Stern–Volmer plots for quenching of HSA fluorescence by MIQ at different temperatures Source: ResearchGate URL:[Link]

-

Fluorescence Quenching of BSA with and without MT by KI Source: ResearchGate URL:[Link]

-

fluorescence quenching fluorescence Source: Science.gov URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 2,3-bis(3-iodophenyl)quinoxaline

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 2,3-bis(3-iodophenyl)quinoxaline .

As a di-electrophile featuring two meta-iodophenyl groups attached to an electron-deficient quinoxaline core, this molecule is a prime candidate for double Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings. However, achieving quantitative double substitution without generating complex mixtures of side products requires precise kinetic control over the catalytic cycle.

Quantitative Data: Diagnostic Signatures of Side Products

Before troubleshooting, you must accurately identify the failure mode. Below is a summary of the most common side products encountered during the double cross-coupling of 2,3-bis(3-iodophenyl)quinoxaline, their diagnostic analytical signatures, and typical yields under unoptimized conditions.

| Side Product Type | Mechanistic Cause | Diagnostic Signal (LC-MS / NMR) | Typical Unoptimized Yield |

| Mono-coupled Intermediate | Catalyst deactivation or steric stalling before second oxidative addition. | 15% – 35% | |

| Hydrodehalogenation | 10% – 25% | ||

| Nucleophile Homocoupling | Oxidative dimerization (e.g., Glaser coupling) due to | Dimer mass (e.g., biaryl or diyne) | Variable (Consumes reagent) |

| Oligomerization | Intermolecular cross-linking if the nucleophile is also di-functionalized. | Broad NMR peaks, High MW tailing | < 10% |

Mechanistic Pathways & Workflow Visualizations

To understand why these side products form, we must look at the catalytic cycle. The divergence between successful cross-coupling and the most common side reaction (hydrodehalogenation) occurs immediately after oxidative addition.

Catalytic cycle showing the divergence between desired cross-coupling and hydrodehalogenation.

Diagnostic workflow for identifying and resolving common cross-coupling side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My mass spec shows a major peak at from my expected mono-coupled product. Why is the iodine disappearing without coupling?

The Causality: You are observing hydrodehalogenation . When the Pd(0) catalyst oxidatively adds to the meta-iodophenyl ring, it forms a Pd(II)-aryl-iodide intermediate. If your reaction contains primary/secondary alcohols (like ethanol or methanol) or strong alkoxide bases (like NaOEt), these species can coordinate to the Pd(II) center and undergo

The Solution:

-

Eliminate Hydride Sources: Switch your solvent system from Ethanol/Water to 1,4-Dioxane/Water or Toluene/Water.

-

Modify the Base: Replace strong alkoxide bases with weaker, inorganic bases like

or

Q2: The reaction stalls after one coupling. Pushing it with higher heat just degrades the material into a black tar. How do I achieve full double-coupling?

The Causality: The first coupling alters the steric and electronic environment of the molecule. While the two meta-iodine atoms on 2,3-bis(3-iodophenyl)quinoxaline are technically isolated, the increased steric bulk of the first coupled group can slow down the second transmetalation step. When transmetalation is slow, the active Pd(0) species remains exposed and can aggregate into inactive Palladium black (the "black tar" you observe) [4].

The Solution: Do not increase the temperature, as this accelerates catalyst decay. Instead, use a catalyst spiking strategy and maintain a high local concentration to force the second bimolecular transmetalation event. Use 2.5 to 3.0 equivalents of your nucleophile to ensure it is never the limiting kinetic factor.

Q3: I am attempting a double Sonogashira coupling, but I see massive amounts of diyne (homocoupled alkyne) and unreacted di-iodide. What went wrong?

The Causality: This is the Glaser coupling side reaction. In the presence of trace oxygen and a Copper(I) co-catalyst, terminal alkynes rapidly undergo oxidative dimerization[2]. Because this dimerization is often faster than the cross-coupling transmetalation step, your alkyne is consumed before it can react with the 2,3-bis(3-iodophenyl)quinoxaline.

The Solution: You must implement a self-validating oxygen exclusion protocol (see Methodology 2 below). Alternatively, switch to a Copper-free Sonogashira protocol using an electron-rich ligand like XPhos, which entirely bypasses the copper-acetylide intermediate and eliminates Glaser homocoupling [3].

Experimental Methodologies

Methodology 1: Optimized Double Suzuki-Miyaura Coupling Protocol

This protocol is designed to suppress hydrodehalogenation and force quantitative double-arylation.

Reagents:

-

2,3-bis(3-iodophenyl)quinoxaline (1.0 equiv, limiting reagent)

-

Arylboronic acid (3.0 equiv)

- (Total 10 mol%)

- (4.0 equiv)

-

1,4-Dioxane /

(4:1 ratio, 0.2 M concentration)

Step-by-Step Procedure:

-

Charge the Flask: To a flame-dried Schlenk flask, add 2,3-bis(3-iodophenyl)quinoxaline, the arylboronic acid, and

. -

Initial Degassing: Seal the flask with a septum and purge with ultra-high purity (UHP) Argon for 15 minutes.

-

Solvent Preparation: In a separate flask, sparge the 1,4-Dioxane/

mixture with Argon for 30 minutes. -

Initiation: Add the degassed solvent to the Schlenk flask via syringe. Add the first portion of catalyst (5 mol%

). -

Heating: Heat the reaction to 80 °C in a pre-heated oil bath. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

-

Catalyst Spiking (Self-Validation): After 4 hours, take a 10 µL aliquot for LC-MS. You should observe predominantly mono-coupled product. In a glovebag or under heavy Argon counter-flow, add the remaining 5 mol% of the Pd catalyst to push the stalled intermediate to completion.

-

Completion: Stir for an additional 8 hours at 80 °C. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Methodology 2: Rigorous Freeze-Pump-Thaw Degassing (For Sonogashira)

Standard nitrogen bubbling is insufficient to prevent Glaser homocoupling. This self-validating physical chemistry technique ensures sub-ppm oxygen levels.

Step-by-Step Procedure:

-

Place your solvent (e.g., Triethylamine/DMF) in a heavy-walled Schlenk tube with a PTFE stopcock.

-

Freeze: Submerge the tube in a Liquid Nitrogen (

) bath until the solvent is completely frozen solid. -

Pump: Open the stopcock to a high-vacuum line (< 0.1 Torr) for 5 minutes to evacuate the headspace.

-

Thaw: Close the stopcock to the vacuum. Remove the tube from the

bath and let it thaw in a room-temperature water bath. Causality note: As the solvent thaws, trapped -

Repeat: Repeat the Freeze-Pump-Thaw cycle a minimum of three times. On the final thaw, backfill the flask with Argon instead of leaving it under vacuum. Use this solvent immediately for your copper-catalyzed reactions.

References

Technical Support Center: Improving the Solubility of 2,3-bis(3-iodophenyl)quinoxaline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 2,3-bis(3-iodophenyl)quinoxaline in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your experimental results.

I. Understanding the Challenge: The Physicochemical Properties of 2,3-bis(3-iodophenyl)quinoxaline

2,3-bis(3-iodophenyl)quinoxaline is a quinoxaline derivative, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The core structure, a fusion of a benzene and a pyrazine ring, often leads to a planar, rigid molecule with strong intermolecular π-π stacking forces in its solid state.[5] These characteristics contribute to low aqueous solubility.

The addition of two iodophenyl groups to the quinoxaline scaffold of 2,3-bis(3-iodophenyl)quinoxaline significantly increases its molecular weight and lipophilicity, further reducing its affinity for aqueous media.[5] This inherent low water solubility presents a significant hurdle for its use in biological assays, which are predominantly aqueous-based.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 2,3-bis(3-iodophenyl)quinoxaline and provides systematic troubleshooting strategies.

Q1: My 2,3-bis(3-iodophenyl)quinoxaline, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?

A1: The Phenomenon of "Crashing Out"

This is a common issue when a compound that is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is poor.[6][7] The DMSO rapidly disperses in the aqueous medium, leaving the compound to precipitate or "crash out" of the solution.

Troubleshooting Workflow:

-

Optimize DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to minimize solvent-induced artifacts and cytotoxicity.[6][8] For most cell-based assays, a final DMSO concentration of ≤ 0.5% is recommended, while primary cells may require ≤ 0.1%.[6]

-

Serial Dilution in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your high-concentration stock solution in 100% DMSO.[6][9] This helps to avoid a large, sudden change in solvent polarity.

-